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molecular formula C9H14N2 B181979 4-(Pyridin-4-yl)butan-1-amine CAS No. 62174-83-8

4-(Pyridin-4-yl)butan-1-amine

Cat. No. B181979
M. Wt: 150.22 g/mol
InChI Key: RKWNXDUZHXYGLN-UHFFFAOYSA-N
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Patent
US06420398B2

Procedure details

Lithium aluminum hydride (370 mg) is suspended in anhydrous ether (14 ml) under a nitrogen atmosphere and ice cooling, and a solution of 4-(4-pyridyl)butyronitrile (705 mg) in anhydrous ether (10 ml) is added dropwise to the suspension. The mixture is stirred at room temperature for 2.5 hours. Anhydrous sodium sulfate is added to the reaction mixture under ice cooling, and water (0.5 ml) is added drop by drop thereto. Then, tetrahydrofuran is added thereto, and insoluble matter is filtered out. The filtrate is concentrated under reduced pressure to give the titled compound (Reference compound No. 3-1, 827 mg).
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
705 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
14 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][CH2:15][C:16]#[N:17])=[CH:9][CH:8]=1.S([O-])([O-])(=O)=O.[Na+].[Na+].O>CCOCC.O1CCCC1>[N:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][NH2:17])=[CH:9][CH:8]=1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
370 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
705 mg
Type
reactant
Smiles
N1=CC=C(C=C1)CCCC#N
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
14 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
insoluble matter is filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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